molecular formula C11H16N2O3S2 B5653020 1-(ethanesulfonyl)-4-(thiophene-2-carbonyl)piperazine

1-(ethanesulfonyl)-4-(thiophene-2-carbonyl)piperazine

Cat. No.: B5653020
M. Wt: 288.4 g/mol
InChI Key: XGZDJJYYGOVVJV-UHFFFAOYSA-N
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Description

1-(Ethanesulfonyl)-4-(thiophene-2-carbonyl)piperazine is a chemical compound that features a piperazine ring substituted with an ethanesulfonyl group and a thiophene-2-carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(ethanesulfonyl)-4-(thiophene-2-carbonyl)piperazine typically involves the reaction of piperazine with ethanesulfonyl chloride and thiophene-2-carbonyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially incorporating continuous flow reactors and automated systems to handle the reagents and reaction conditions more precisely.

Chemical Reactions Analysis

Types of Reactions

1-(Ethanesulfonyl)-4-(thiophene-2-carbonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The ethanesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the ethanesulfonyl group.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-(Ethanesulfonyl)-4-(thiophene-2-carbonyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(ethanesulfonyl)-4-(thiophene-2-carbonyl)piperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring and piperazine moiety can participate in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    1-(Ethanesulfonyl)-4-(benzoyl)piperazine: Similar structure but with a benzoyl group instead of a thiophene-2-carbonyl group.

    1-(Methanesulfonyl)-4-(thiophene-2-carbonyl)piperazine: Similar structure but with a methanesulfonyl group instead of an ethanesulfonyl group.

Uniqueness

1-(Ethanesulfonyl)-4-(thiophene-2-carbonyl)piperazine is unique due to the combination of the ethanesulfonyl and thiophene-2-carbonyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(4-ethylsulfonylpiperazin-1-yl)-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S2/c1-2-18(15,16)13-7-5-12(6-8-13)11(14)10-4-3-9-17-10/h3-4,9H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGZDJJYYGOVVJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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